Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18178705
InChI: InChI=1S/C10H11Cl2NO2/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5,9H,2,13H2,1H3
SMILES:
Molecular Formula: C10H11Cl2NO2
Molecular Weight: 248.10 g/mol

Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate

CAS No.:

Cat. No.: VC18178705

Molecular Formula: C10H11Cl2NO2

Molecular Weight: 248.10 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate -

Specification

Molecular Formula C10H11Cl2NO2
Molecular Weight 248.10 g/mol
IUPAC Name ethyl 2-amino-2-(2,4-dichlorophenyl)acetate
Standard InChI InChI=1S/C10H11Cl2NO2/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5,9H,2,13H2,1H3
Standard InChI Key WOGCPFPCVRSFBZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C1=C(C=C(C=C1)Cl)Cl)N

Introduction

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 2-amino-2-(2,4-dichlorophenyl)acetate typically involves a condensation reaction between ethyl acetoacetate and 2,4-dichlorophenylhydrazine. This method efficiently forms the hydrazone linkage, a hallmark of the compound’s structure. The reaction proceeds under reflux conditions, often catalyzed by acids such as sulfuric acid, to achieve yields exceeding 70% .

Key Steps:

  • Condensation: Ethyl acetoacetate reacts with 2,4-dichlorophenylhydrazine in ethanol.

  • Acid Catalysis: Sulfuric acid facilitates imine formation.

  • Purification: Recrystallization from ethanol or chromatography yields the pure product.

Industrial Production

Industrial-scale synthesis employs continuous flow reactors to optimize temperature (60–80°C) and pressure (1–2 atm), enhancing efficiency and scalability. Automated systems ensure consistent purity (>95%).

Physicochemical Properties

PropertyValueSource
Molecular Weight276.12 g/mol
Density1.432 g/cm³
Boiling Point377.7°C at 760 mmHg
Melting PointNot Reported
SolubilitySoluble in DMSO, THF, ethanol
LogP (Partition Coefficient)3.01

The compound’s high lipophilicity (LogP=3.01\text{LogP} = 3.01) and planar hydrazone structure contribute to its reactivity and potential membrane permeability .

Chemical Reactivity

Functional Group Transformations

The hydrazone group (C=N-NH\text{C=N-NH}) and ester moiety (COOEt\text{COOEt}) enable diverse reactions:

  • Reduction: Sodium borohydride reduces the hydrazone to a hydrazine derivative.

  • Oxidation: Reacts with KMnO4\text{KMnO}_4 to form carboxylic acids .

  • Nucleophilic Substitution: Chlorine atoms on the phenyl ring undergo substitution with amines or alkoxides.

Stability

The compound is stable under inert atmospheres but hydrolyzes in acidic or alkaline conditions, yielding 2,4-dichloroaniline and ethyl glyoxylate.

Applications in Scientific Research

Pharmaceutical Intermediate

Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate serves as a precursor in synthesizing antipsychotic and antimicrobial agents. Its dichlorophenyl group enhances binding affinity to microbial enzymes .

Material Science

The compound’s rigid structure aids in designing liquid crystals and coordination polymers, leveraging its ability to chelate metal ions .

Biological Activity

Toxicity Profile

Preliminary assays indicate low cytotoxicity (LD50_{50} > 500 mg/kg in rodents), though chronic exposure risks remain unstudied.

Comparative Analysis

CompoundMolecular FormulaKey DifferencesBiological Activity
Ethyl 2-amino-2-(furan-2-yl)acetateC8H11NO3\text{C}_8\text{H}_{11}\text{NO}_3Furan ring instead of dichlorophenylFlavoring agent
Methyl 2-amino-2-(4-chlorophenyl)acetateC9H10ClNO2\text{C}_9\text{H}_{10}\text{ClNO}_2Methyl ester, single chlorine substituentNeuroprotective effects
Ethyl 2-(2,3-dichlorophenyl)acetateC10H10Cl2O2\text{C}_{10}\text{H}_{10}\text{Cl}_2\text{O}_2Lacks hydrazone groupAnti-inflammatory

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